![molecular formula C10H19N3O3 B1661102 1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide CAS No. 880166-11-0](/img/structure/B1661102.png)
1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound you mentioned seems to be a derivative of a Boc-protected amino acid or amine.
Synthesis Analysis
While specific synthesis methods for “1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide” are not available, Boc-protected amino acids can be prepared by stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) in water .Chemical Reactions Analysis
The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection is a common reaction involving Boc-protected amines.Scientific Research Applications
Synthesis and Potential Applications in Drug Discovery
1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide is a compound that finds its applications in various fields of scientific research, particularly in the synthesis of novel pharmacophores, materials science, and as an intermediate in organic synthesis for the construction of complex molecules. Its applications span across the development of anticancer agents, antibacterial properties, and the synthesis of novel drug candidates with specific biological activities.
Anticancer Agent Design : The synthesis of functionalized amino acid derivatives, including compounds with the tert-butoxycarbonyl amino group, has shown promise in the design of new anticancer agents. These compounds have demonstrated cytotoxicity against human cancer cell lines, highlighting their potential as leads for anticancer drug development (Kumar et al., 2009).
Antibacterial and Mosquito-larvicidal Activities : Novel compounds synthesized using tert-butyl groups have exhibited moderate mosquito-larvicidal and antibacterial activities. These findings suggest the potential for developing new agents to combat malaria vectors and bacterial pathogens (Castelino et al., 2014).
Synthesis of β-lactam Antibiotic Analogs : The tert-butoxycarbonylamino group has been utilized in the synthesis of novel β-lactam antibiotic analogs. This highlights its role in the development of new antibiotics, contributing to the fight against resistant bacterial strains (Martyres et al., 2001).
Material Science Applications : In the field of material science, the tert-butoxycarbonyl group is pivotal in the synthesis of polymers and other materials. Its inclusion in monomers used for polymerization has led to the development of materials with unique properties, such as specific optical activity and potential for application in various technological advancements (Gao et al., 2003).
Drug Synthesis and Modification : The tert-butoxycarbonyl group plays a crucial role in the synthesis and modification of drug molecules. It acts as a protective group that can be selectively removed, allowing for further functionalization of the drug molecules. This methodology is instrumental in the development of drugs with improved efficacy, reduced toxicity, and enhanced delivery properties (Kim & Qian, 1993).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(hydrazinecarbonyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)12-10(5-4-6-10)7(14)13-11/h4-6,11H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVESIVAXVFLNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143914 | |
| Record name | 1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide | |
CAS RN |
880166-11-0 | |
| Record name | 1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880166-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



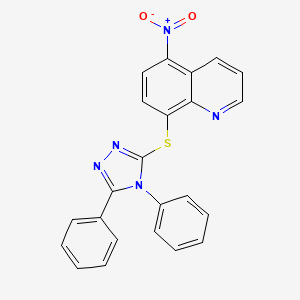
![[4,4'-Bipyridine]-2-carboxylic acid](/img/structure/B1661021.png)
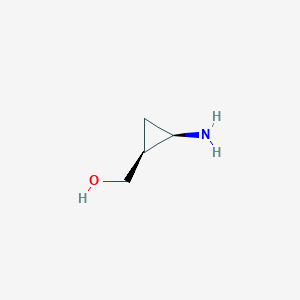



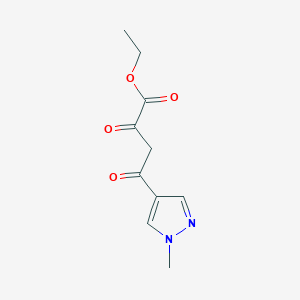
![3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}azepan-2-one](/img/structure/B1661031.png)

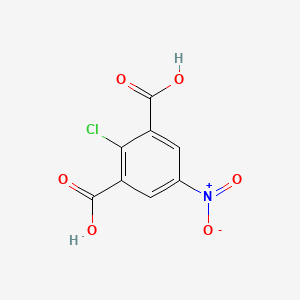
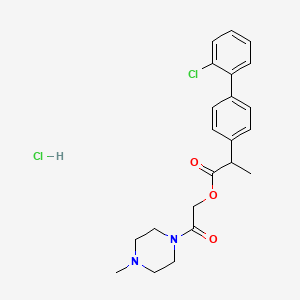

![Cyclohepta[d]imidazol-2(1H)-one](/img/structure/B1661039.png)
